Desmethyl Thiosildenafil

説明

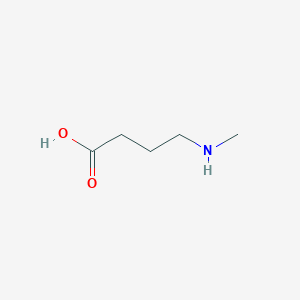

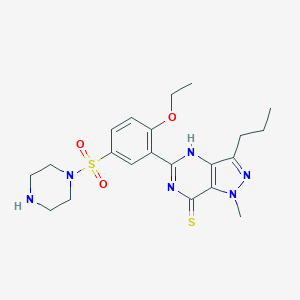

Desmethyl Thiosildenafil, also known as this compound, is a useful research compound. Its molecular formula is C21H28N6O3S2 and its molecular weight is 476.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

エピジェネティック毒性学的メカニズム

デスメチルチオスildenafilは、シルデナフィルの代謝産物であり、その潜在的なエピジェネティック毒性学的メカニズムが研究されています . いくつかの研究は、それがDNAのエピジェネティックなマークを変更し、遺伝子発現と細胞行動の変化につながる可能性があることを示唆しています . これは、人間の健康と発達に大きな影響を与える可能性があります .

環境への影響

デスメチルチオスildenafilの環境への影響に関する知識を深める必要があります . それが環境に入り、生物に蓄積した場合、正常な代謝プロセスを妨げ、意図しない影響を与える可能性があります .

ヒト血漿中の定量

デスメチルチオスildenafilは、液体クロマトグラフィータンデム質量分析法(LC–MS/MS)を使用してヒト血漿中で定量できます . この方法は、シルデナフィルとその代謝産物デスメチルチオスildenafilの同時定量に使用されます .

生物学的同等性試験

LC–MS/MS法は、生物学的同等性試験に適用されており、これは、薬物の異なる製剤が同じ生物学的効果を持っているかどうかを判断する上で重要です .

薬物代謝研究

デスメチルチオスildenafilは、シルデナフィルの代謝産物として、薬物代謝研究に使用できます。 シルデナフィルがどのようにデスメチルチオスildenafilに代謝されるかを理解することは、薬物の薬物動態に関する洞察を提供することができます .

潜在的な治療用途

デスメチルチオスildenafilの治療用途はまだ十分に解明されていませんが、勃起不全(ED)の治療に使用されるシルデナフィルの代謝産物であるという事実は、潜在的な治療用途を示唆しています。 これらの可能性を探るには、さらなる研究が必要です

作用機序

Target of Action

Desmethyl Thiosildenafil, like its parent compound Sildenafil, primarily targets the phosphodiesterase type 5 (PDE5) enzymes . These enzymes play a crucial role in regulating blood flow by breaking down cyclic guanosine monophosphate (cGMP), a substance that relaxes smooth muscles and widens blood vessels .

Mode of Action

This compound works by inhibiting the PDE5 enzymes , thereby preventing the breakdown of cGMP . This leads to an increase in cGMP levels, resulting in smooth muscle relaxation and increased blood flow .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NO/cGMP pathway . During sexual stimulation, nitric oxide (NO) is released in the corpus cavernosum. NO then activates the enzyme guanylate cyclase, which results in increased levels of cGMP, producing smooth muscle relaxation and inflow of blood to the corpus cavernosum . By inhibiting PDE5, this compound enhances the effect of NO, leading to increased levels of cGMP and thus promoting penile erection .

Pharmacokinetics

This compound is metabolized in the liver via the CYP3A4 (major) and CYP2C9 (minor route) enzymes . The metabolite is eliminated with long terminal half-lives, reflecting slow release from tissues such as the lung and spleen . The maximum plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), and minimum plasma concentration (Cmin) were approximately dose proportional .

Result of Action

The primary result of this compound’s action is the facilitation of penile erection in response to sexual stimulation . By inhibiting PDE5 and increasing cGMP levels, it promotes smooth muscle relaxation and blood inflow to the corpus cavernosum . This leads to an erection sufficient for sexual activity .

Action Environment

This compound is primarily eliminated from the body via urine and feces, and therefore can potentially enter the environment through wastewater discharges . In wastewater treatment plants, some of the metabolite may be removed through biological or chemical processes, while some may persist and be discharged into surface waters . If this compound were to accumulate in organisms, it could potentially disrupt normal metabolic processes and have unintended effects . More research is needed to fully understand the environmental fate and potential impacts of this compound .

Safety and Hazards

特性

IUPAC Name |

5-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O3S2/c1-4-6-16-18-19(26(3)25-16)21(31)24-20(23-18)15-13-14(7-8-17(15)30-5-2)32(28,29)27-11-9-22-10-12-27/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDTWBKYCKLNLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436111 | |

| Record name | Desmethyl Thiosildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479073-86-4 | |

| Record name | Desmethylthiosildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479073864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethyl Thiosildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYLTHIOSILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR6TSW7UDN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

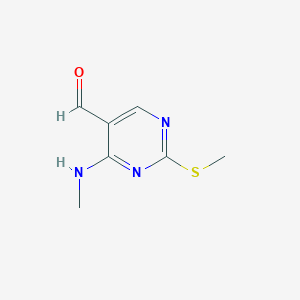

![N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide](/img/structure/B29030.png)

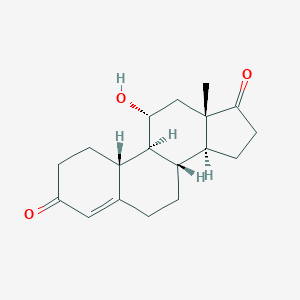

![3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide](/img/structure/B29075.png)